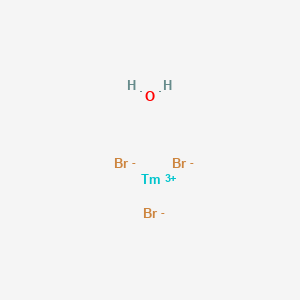

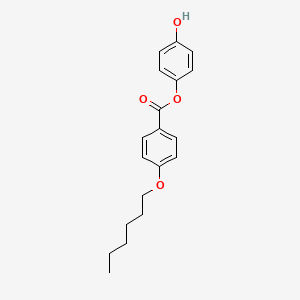

![molecular formula C22H17N5O2 B1497124 2(1H)-quinolinona, 4-hidroxi-1-metil-3-[[4-(fenilazo)fenil]azo]- CAS No. 73287-67-9](/img/structure/B1497124.png)

2(1H)-quinolinona, 4-hidroxi-1-metil-3-[[4-(fenilazo)fenil]azo]-

Descripción general

Descripción

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos

Las 4-hidroxi-2-quinolonas son fundamentales en la síntesis de heterociclos, que son estructuras esenciales en muchos fármacos. El compuesto en cuestión se puede utilizar para crear heterociclos de cuatro a siete miembros, muchos de los cuales exhiben actividades biológicas únicas . Estos heterociclos pueden servir como estructuras centrales para el desarrollo de nuevos medicamentos con posibles aplicaciones terapéuticas.

Andamiaje Farmacológico

Los derivados de colorantes azoicos, que incluyen la estructura de 4-hidroxi-1-metil-3-[[4-(fenilazo)fenil]azo]-2-quinolona, se exploran por su potencial farmacológico. La incorporación de unidades heterocíclicas en el andamiaje del colorante azoico mejora las propiedades bioactivas de estos compuestos, lo que lleva a aplicaciones en propiedades antifúngicas, antituberculosas, antivirales, antiinflamatorias, anticancerígenas, antibacterianas, de unión al ADN y analgésicas .

Agentes Antibacterianos

Derivados específicos de 4-hidroxi-2-quinolonas han mostrado una actividad antibacteriana prometedora. Por ejemplo, compuestos estructuralmente similares a 4-hidroxi-1-metil-3-[[4-(fenilazo)fenil]azo]-2-quinolona han exhibido buena actividad antibacteriana contra patógenos como Escherichia coli y Staphylococcus aureus, comparable a la de la ampicilina . Esto sugiere un potencial para el desarrollo de nuevos agentes antibacterianos.

Reconocimiento Molecular

Los colorantes azoicos, incluidos los derivados de 4-hidroxi-2-quinolonas, se utilizan en procesos de reconocimiento molecular. Su capacidad para unirse selectivamente a las moléculas diana los hace útiles en el diseño de sensores y ensayos para detectar sustancias biológicas o químicas específicas .

Industria de Cristales Líquidos

Las propiedades estructurales de los colorantes azoicos los hacen adecuados para aplicaciones en la industria de los cristales líquidos. La capacidad del compuesto para inducir cambios de color bajo diversos estímulos se puede aprovechar en el desarrollo de tecnologías de visualización avanzadas .

Aditivos de Color y Colorantes

Los compuestos azoicos se utilizan ampliamente como aditivos de color en diversas industrias debido a sus colores vibrantes y su estabilidad. El compuesto en cuestión se puede utilizar para desarrollar nuevos colorantes con propiedades específicas para textiles, tintas y plásticos .

Investigación y Desarrollo de Medicamentos

Las 4-hidroxi-2-quinolonas son valiosas en la investigación y el desarrollo de medicamentos debido a sus diversas actividades farmacéuticas y biológicas. Se pueden utilizar como punto de partida para la síntesis de medicamentos dirigidos a una amplia gama de enfermedades .

Química Sintética

La química de las 4-hidroxi-2-quinolonas es única y juega un papel significativo en la química sintética. El compuesto se puede utilizar para crear varios análogos y derivados sintéticos, expandiendo el repertorio de entidades químicas disponibles para la investigación y las aplicaciones industriales .

Mecanismo De Acción

Target of action

The compound contains a quinolinone structure, which is a type of heterocyclic compound. Quinolinones are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the compound.

Mode of action

The mode of action would depend on the specific target the compound interacts with. Generally, quinolinones can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. Quinolinones have been found to affect various pathways, including those involved in cell growth, inflammation, and infection .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinolinones, being heterocyclic compounds, might have good bioavailability and can be metabolized by the liver .

Result of action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. Quinolinones have been found to have various effects, including anti-inflammatory, antiviral, and anticancer activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution .

Análisis Bioquímico

Biochemical Properties

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its conversion into different biochemical intermediates. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical pathways .

Cellular Effects

The effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- on cellular processes are diverse and depend on the cell type and the specific biochemical contextFor instance, it can modulate the activity of transcription factors and kinases, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, the compound’s ability to form stable complexes with cellular proteins can impact cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azo groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with nucleophiles in proteins and nucleic acids . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage, which can lead to adverse outcomes such as organ dysfunction and inflammation .

Propiedades

IUPAC Name |

4-hydroxy-1-methyl-3-[(4-phenyldiazenylphenyl)diazenyl]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c1-27-19-10-6-5-9-18(19)21(28)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCODSAZAZCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072737 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73287-67-9 | |

| Record name | 4-Hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73287-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073287679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

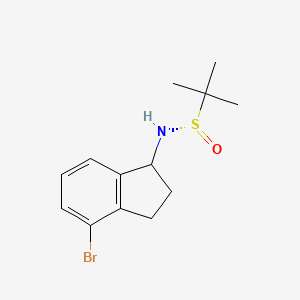

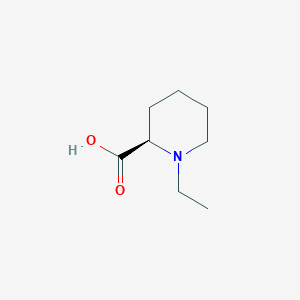

![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)

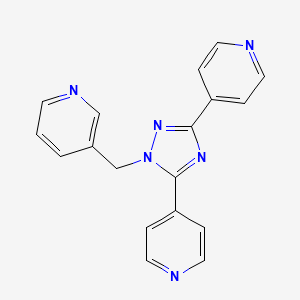

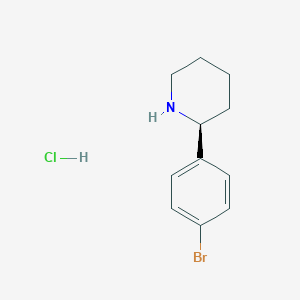

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

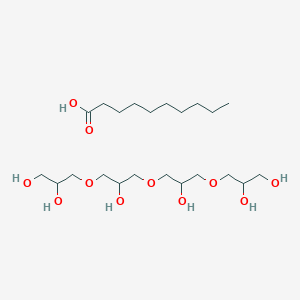

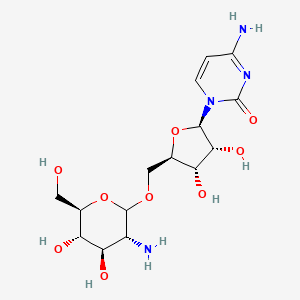

![Methyl 9-(((2R,2'R,3S,3'S,4R,4'R,5S,5'R,6S,6'R)-5'-acetamido-3,3',4,5-tetrahydroxy-2'-(hydroxymethyl)-6-methyl-4'-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octahydro-2H,2'H-[2,3'-bipyran]-6'-yl)oxy)nonanoate](/img/structure/B1497060.png)

![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)